3-Ethynylcyclopentan-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethynylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-3-4-7(8)5-6;/h1,6-7H,3-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOBNBIZQDZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-73-4 | |
| Record name | 3-ethynylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Key Functional Groups
The utility of a molecule in synthetic chemistry is largely dictated by the functional groups it contains. In the case of 3-Ethynylcyclopentan-1-amine (B13267539) hydrochloride, the terminal alkyne, the cyclic amine, and the hydrochloride salt each play a crucial role.
Synthetic Strategies and Methodologies for 3 Ethynylcyclopentan 1 Amine Hydrochloride
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-Ethynylcyclopentan-1-amine (B13267539) hydrochloride provides a logical framework for devising potential synthetic routes. The primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon triple bond of the ethynyl (B1212043) group.
Disconnection of the C-N Bond: Cleavage of the bond between the cyclopentyl ring and the amino group (a C-N disconnection) suggests a precursor such as a 3-ethynylcyclopentyl electrophile (e.g., a halide or triflate) and an ammonia (B1221849) equivalent. Alternatively, this disconnection points towards a 3-ethynylcyclopentanone, which could be converted to the amine via reductive amination. amazonaws.com This is a common and effective strategy for amine synthesis. researchgate.net
Disconnection of the Ethynyl Group: A second disconnection breaks the bond between the cyclopentane (B165970) ring and the ethynyl group. This approach leads to a 3-functionalized cyclopentylamine (B150401) precursor, where the functional group can be converted into the ethynyl moiety. A more practical disconnection at this position involves a precursor ketone, specifically 3-aminocyclopentanone, which could then be subjected to an ethynylation reaction.
Combined Disconnections: A powerful retrosynthetic strategy involves disconnecting both functional groups to simplify the starting material significantly. This leads back to a simple, functionalized cyclopentane core, such as cyclopentanone (B42830) or 1,3-cyclopentanedione. researchgate.net These readily available starting materials can be elaborated through sequential functional group introductions.
Based on this analysis, a common forward-synthesis approach would likely commence with a functionalized cyclopentanone, allowing for the sequential or convergent introduction of the ethynyl and amine groups.
Approaches to the Cyclopentane Core Functionalization
The construction and functionalization of the cyclopentane ring are central to the synthesis. Several methods can be employed to generate a suitably substituted cyclopentane core ready for further elaboration. organic-chemistry.orgbaranlab.org
Functionalization of Pre-existing Rings: A straightforward approach begins with commercially available cyclopentane derivatives like cyclopentanone. Cyclopentanone can undergo various reactions, such as aldol (B89426) condensations or Michael additions, to introduce handles for further transformations. baranlab.orgnih.gov For instance, Claisen-Schmidt condensation can yield α,α'-bis-(benzylidene)cycloalkanones, which can be further modified. nih.gov
Cycloaddition Reactions: Formal [3+2] cycloaddition reactions are a powerful tool for constructing polysubstituted cyclopentane rings with good stereocontrol. organic-chemistry.org These reactions can assemble the core structure from simpler acyclic precursors in a single step.
Ring-Closing Metathesis (RCM): RCM provides a versatile route to cyclopentene (B43876) derivatives from appropriately substituted dienes. nih.gov The resulting cyclopentene can then be functionalized through various alkene addition reactions to install the necessary groups.
Introduction of the Ethynyl Group
The introduction of the terminal alkyne is a key transformation. The ethynyl group is typically installed using nucleophilic acetylide equivalents reacting with an electrophilic carbon center on the cyclopentane ring. pearson.com
A primary method involves the reaction of a ketone with an acetylide. For example, a 3-substituted cyclopentanone can be treated with ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by deprotection. This reaction converts the carbonyl group into a tertiary alcohol bearing an ethynyl group. Subsequent dehydration and reduction or direct reductive removal of the hydroxyl group would be necessary to achieve the target structure, adding complexity to the synthesis.
A more direct route would involve an S(_N)2 reaction where an acetylide anion displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) from the C3 position of a cyclopentylamine precursor. This approach, however, requires the prior establishment of the amine functionality and can be susceptible to elimination side reactions.
Formation of the Amine Functionality
Several classical methods are available for introducing the primary amine onto the cyclopentane ring. libretexts.org
Reductive Amination: This is one of the most efficient methods for amine synthesis from a carbonyl compound. researchgate.net A ketone precursor, such as 3-ethynylcyclopentanone, can be reacted with ammonia or a protected ammonia equivalent (e.g., hydroxylamine (B1172632) or benzylamine) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This one-pot procedure forms the C-N bond and establishes the amine functionality directly. researchgate.netyoutube.com
From Alcohols: A hydroxyl group can be converted into a primary amine. The alcohol can be activated by conversion to a good leaving group (e.g., mesylate or tosylate) followed by displacement with an azide (B81097) anion (N₃⁻). The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org This two-step process, known as the Staudinger reaction or a variation thereof, is a reliable method for introducing an amine.
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with a cyclopentyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org It is particularly useful for preparing primary amines without the risk of over-alkylation that can occur with direct alkylation of ammonia. libretexts.org
The following table summarizes these common amination methods:
| Method | Precursor Functional Group | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Ketone | NH₃, NaBH₃CN or H₂/Catalyst | One-pot, efficient | Requires a ketone precursor |
| Reduction of Azide | Alcohol → Halide/Sulfonate | 1. NaN₃ 2. LiAlH₄ or H₂/Pd | Clean conversion, avoids over-alkylation | Two-step process, uses potentially hazardous azide |
| Gabriel Synthesis | Halide | 1. Potassium Phthalimide 2. H₂NNH₂ or H₃O⁺ | Specific for primary amines, no over-alkylation | Requires harsh cleavage conditions |
Salt Formation Procedures
The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic and readily react with acids to form ammonium (B1175870) salts. oxfordreference.com This procedure is often performed to improve the compound's crystallinity, stability, and water solubility. spectroscopyonline.com
The formation of 3-Ethynylcyclopentan-1-amine hydrochloride is typically achieved by treating the free amine with hydrochloric acid. oxfordreference.comspectroscopyonline.com A common laboratory procedure involves dissolving the purified free amine in a suitable organic solvent, such as diethyl ether, methanol, or ethyl acetate. A solution of hydrogen chloride (either gaseous HCl dissolved in a solvent or an aqueous solution) is then added, often dropwise, to the amine solution. youtube.com The reaction is an exothermic acid-base neutralization, which leads to the precipitation of the amine hydrochloride salt. youtube.com
The resulting salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product as a crystalline solid. youtube.comtandfonline.com The purity of the salt can be assessed by its melting point and spectroscopic methods.
Comparative Analysis of Synthetic Routes
A plausible and efficient synthetic route to this compound can be constructed entirely from classical organic transformations, starting from an inexpensive and readily available material like cyclopentanone.
One potential route is outlined below:
Functionalization of the Core: The synthesis could begin with the bromination of cyclopentanone to afford 2-bromocyclopentanone (B1279250).
Introduction of the Ethynyl Precursor: A Favorskii rearrangement of 2-bromocyclopentanone with a strong base could lead to cyclobutanecarboxylic acid, which is not on the desired path. A more direct approach involves the protection of the cyclopentanone carbonyl, followed by functionalization at the 3-position.
A More Viable Route: A more strategic approach starts with cyclopent-2-en-1-one.
Step A: Michael Addition: A Michael addition of a nitromethane (B149229) anion to cyclopent-2-en-1-one would yield 3-(nitromethyl)cyclopentanone. This introduces a nitrogen precursor at the correct position.
Step B: Introduction of the Ethynyl Group: The ketone at C1 can be reacted with an acetylide, such as ethynylmagnesium bromide. This forms a tertiary alcohol.
Step C: Reduction and Removal of Functional Groups: The nitro group can be reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). The tertiary hydroxyl group would need to be removed, for example, via dehydration to an alkene followed by hydrogenation, or through a Barton-McCombie deoxygenation. This route presents challenges with chemoselectivity.
A more robust classical approach is summarized in the table below, starting from 1,3-cyclopentanedione:
| Step | Transformation | Description | Key Reagents |
|---|---|---|---|
| 1 | Enol Ether Formation | Selective protection of one ketone in 1,3-cyclopentanedione. | Ethanol (B145695), Acid Catalyst |
| 2 | Ethynylation | Addition of an ethynyl group to the remaining free ketone. | Ethynylmagnesium bromide or LiC≡CSiMe₃ |
| 3 | Deoxygenation | Removal of the tertiary alcohol, possibly via reduction of an intermediate thiocarbonate (Barton-McCombie). | 1. CS₂/NaH, MeI 2. Bu₃SnH, AIBN |
| 4 | Deprotection & Amination | Hydrolysis of the enol ether to reveal the ketone, followed by reductive amination. | 1. H₃O⁺ 2. NH₃, NaBH₃CN |
| 5 | Salt Formation | Conversion of the final amine to its hydrochloride salt. | HCl in Ether or MeOH |
Based on a thorough review of available scientific literature, there is currently no specific published research detailing the synthesis of this compound via dedicated transition metal-catalyzed or organocatalytic methods. General principles of these catalytic strategies are well-established for the synthesis of various aliphatic amines and cyclopentane derivatives; however, their direct application to this particular molecule has not been documented in peer-reviewed journals or patents.
Consequently, it is not possible to provide detailed research findings, data tables, or specific examples for the requested synthetic strategies focusing solely on this compound as per the outlined sections. Information on analogous structures or plausible synthetic pathways would fall outside the strict scope of the requested article.
Chemical Transformations and Reactivity of 3 Ethynylcyclopentan 1 Amine Hydrochloride
Reactions Involving the Amine Functionality
The primary amine group on the cyclopentyl ring, after deprotonation, serves as a potent nucleophile, enabling a variety of chemical transformations.
Acylation Reactions
Primary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides to form amides. This reaction, a nucleophilic addition-elimination, is typically rapid at room temperature. For 3-ethynylcyclopentan-1-amine (B13267539), this transformation would involve the initial neutralization of the hydrochloride salt, followed by the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or a tertiary amine, is often employed to scavenge the hydrochloric acid byproduct.
Table 1: Representative Acylation Reactions of Primary Amines
| Amine Reactant | Acylating Agent | Product |
|---|---|---|
| Cyclohexylamine | Acetyl chloride | N-Cyclohexylacetamide |
| Benzylamine | Benzoyl chloride | N-Benzylbenzamide |
| 3-Ethynylcyclopentan-1-amine | Propionyl chloride | N-(3-Ethynylcyclopentyl)propanamide |
Alkylation Reactions
The amine functionality can be alkylated through two primary methods: direct alkylation and reductive amination.
Direct Alkylation: This method involves the reaction of the amine with an alkyl halide. However, this approach often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary amine. To favor mono-alkylation, a large excess of the amine can be used. jove.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.org
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemistrysteps.comorganicchemistrytutor.comorgoreview.com This method is highly efficient for the synthesis of secondary and tertiary amines. wikipedia.org
Table 2: Comparison of Alkylation Methods for Primary Amines
| Method | Alkylating Agent | Reducing Agent | Typical Product(s) |
|---|---|---|---|
| Direct Alkylation | Methyl iodide | None | Mixture of mono-, di-, and tri-methylated amines |
| Reductive Amination | Acetaldehyde | Sodium cyanoborohydride | Mono-ethylated amine |
Amidation Reactions
Amides can be formed by the reaction of the amine with a carboxylic acid, facilitated by a coupling agent. This method avoids the need for highly reactive acyl chlorides. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Formation of Heterocyclic Systems
The primary amine of 3-ethynylcyclopentan-1-amine can serve as a nitrogen source in the synthesis of various heterocyclic compounds. A notable example is the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under acidic conditions, to yield a substituted pyrrole (B145914). uctm.edunih.gov The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.
Table 3: Paal-Knorr Pyrrole Synthesis with Various Primary Amines
| Primary Amine | 1,4-Dicarbonyl Compound | N-Substituted Pyrrole Product |
|---|---|---|
| Aniline | 2,5-Hexanedione | 1-Phenyl-2,5-dimethylpyrrole |
| Benzylamine | 2,5-Hexanedione | 1-Benzyl-2,5-dimethylpyrrole |
| 3-Ethynylcyclopentan-1-amine | 2,5-Hexanedione | 1-(3-Ethynylcyclopentyl)-2,5-dimethylpyrrole |
Condensation Reactions with Carbonyl Compounds
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The formation of the imine is driven to completion by the removal of water from the reaction mixture. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
Reactions Involving the Ethynyl (B1212043) Functionality
The terminal alkyne group of 3-ethynylcyclopentan-1-amine is a versatile functional group that can participate in a variety of transformations, including carbon-carbon bond-forming reactions and cycloadditions.
A prominent reaction of terminal alkynes is the Sonogashira coupling , a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgwikipedia.org The reaction is highly valued for its ability to be carried out under mild conditions. wikipedia.org
Another significant reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgnih.gov
Furthermore, the ethynyl group can be used to construct other five-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoles , while reaction with hydroxylamine (B1172632) can produce isoxazoles . These reactions often proceed through the formation of an intermediate that undergoes cyclization.
Table 4: Key Reactions of the Terminal Ethynyl Group
| Reaction Name | Reactant(s) | Catalyst(s) | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Palladium complex, Copper(I) salt | Substituted Alkyne |
| CuAAC (Click Chemistry) | Azide | Copper(I) salt | 1,4-Disubstituted 1,2,3-Triazole |
| Pyrazole Synthesis | Hydrazine | Varies | Substituted Pyrazole |
| Isoxazole Synthesis | Hydroxylamine | Varies | Substituted Isoxazole |
Copper-Catalyzed Alkyne-Amine (A3) Coupling Reactions
The Copper-Catalyzed Alkyne-Amine (A3) coupling is a powerful three-component reaction that forges a C-C and a C-N bond in a single step, typically involving an alkyne, an amine, and a carbonyl compound (aldehyde or ketone). The product is a propargylamine (B41283), a valuable scaffold in medicinal chemistry.
Given that 3-Ethynylcyclopentan-1-amine hydrochloride contains both the alkyne and amine functionalities, it can participate in A3 couplings in several ways:
As the alkyne component, reacting with an external amine and an aldehyde.
As the amine component, reacting with an external alkyne and an aldehyde.
Potentially in an intramolecular fashion or leading to polymerization under certain conditions, although this is less common.
The general mechanism involves the in-situ formation of a copper acetylide from the terminal alkyne. Simultaneously, the amine and aldehyde react to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to yield the final propargylamine product. The presence of the amine within the alkyne-containing molecule requires careful control of reaction conditions to favor the desired intermolecular coupling over potential side reactions.
Table 1: Representative A3 Coupling Reaction
| Reactant 1 (Alkyne) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Catalyst | Product Type |
|---|---|---|---|---|
| 3-Ethynylcyclopentan-1-amine | Secondary Amine (e.g., Piperidine) | Formaldehyde | Cu(I) salt | Tertiary Propargylamine |
Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)
The terminal alkyne group makes this compound an ideal substrate for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction is known for its high efficiency, specificity, and tolerance of a wide variety of functional groups, allowing for the rapid and reliable formation of a stable 1,2,3-triazole ring. nih.gov
The CuAAC reaction joins the terminal alkyne of this compound with an organic azide to exclusively form the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This transformation is widely used in bioconjugation, drug discovery, and materials science. nih.gov The reaction is typically performed under mild conditions, often in aqueous solvents, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate). nih.govnih.gov The amine group on the cyclopentane (B165970) ring is generally compatible with these conditions.
The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner within the coordination sphere of the copper catalyst to form the triazole ring. beilstein-journals.org
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com
Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org this compound is an excellent substrate for this reaction, allowing for the direct attachment of the ethynylcyclopentylamine moiety to various aromatic and vinylic systems. organic-chemistry.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orglibretexts.org The amine base, often diethylamine (B46881) or triethylamine (B128534), also serves to neutralize the hydrogen halide byproduct. wikipedia.org
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed in the copper cycle) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Heck Reaction: The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The primary substrates for the Heck reaction are alkenes, not alkynes. wikipedia.orgorganic-chemistry.org Therefore, the direct participation of the alkyne group of this compound in a standard Heck reaction is not expected. However, related palladium-catalyzed processes, sometimes referred to as "Heck-type" reactions, can involve alkynes, often leading to more complex cascade or cyclization products. nih.govnih.gov For instance, in an amino-Heck reaction, a nitrogen-carbon bond can be formed intramolecularly. wikipedia.org
Hydration and Hydroamination Reactions
Hydration: The alkyne functional group can undergo hydration (the addition of water) across the triple bond. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of a mercury(II) salt (e.g., mercury(II) sulfate) to form an enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, Markovnikov addition of water places the hydroxyl group on the more substituted carbon, leading to the formation of a methyl ketone after tautomerization. libretexts.org
Hydroamination: Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction can be a powerful, atom-economical method for synthesizing more complex amines and nitrogen-containing heterocycles. nih.govfrontiersin.orglibretexts.org For this compound, this can occur in two ways:
Intermolecular Hydroamination: An external amine can be added across the alkyne triple bond of the molecule, typically requiring a metal catalyst (e.g., based on gold, copper, or lanthanides). nih.govfrontiersin.orglibretexts.org
Intramolecular Hydroamination: The primary amine within the molecule can add across its own alkyne group. This cyclization would require a catalyst and would lead to the formation of a bicyclic nitrogen-containing heterocycle. The feasibility of this process depends on the ring size that would be formed and the specific catalytic system employed. libretexts.org
Electrophilic Additions to the Alkyne
The electron-rich triple bond of the alkyne is susceptible to electrophilic attack. libretexts.org
Addition of Hydrogen Halides (HX): The reaction of the alkyne with one equivalent of a hydrogen halide (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon of the alkyne and the halide adds to the more substituted internal carbon, yielding a vinyl halide. libretexts.orglibretexts.org If a second equivalent of HX is added, it also follows Markovnikov's rule, resulting in a geminal dihalide (both halogens on the same carbon). libretexts.org
Halogenation (X₂): The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond can also occur. The addition of one equivalent of X₂ typically results in the formation of a dihaloalkene, often with a preference for the anti-addition product. Adding a second equivalent of the halogen leads to a tetrahaloalkane. libretexts.org
Table 2: Summary of Potential Reactions at the Alkyne Moiety
| Reaction Type | Reagents | Catalyst/Conditions | Product Functional Group |
|---|---|---|---|
| CuAAC (Click) | Organic Azide (R-N₃) | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(0), Cu(I), Amine Base | Disubstituted Alkyne |
| Hydration | H₂O, H₂SO₄ | HgSO₄ | Methyl Ketone |
| Hydrohalogenation | HX (1 or 2 eq.) | - | Vinyl Halide or Geminal Dihalide |
Investigating Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Palladium-Catalyzed Cross-Coupling: The mechanisms for reactions like Sonogashira coupling are well-established and proceed through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The role of the amine base and copper co-catalyst is critical for the efficiency of the transmetalation step. libretexts.org
Click Chemistry (CuAAC): The currently accepted mechanism for CuAAC involves a multinuclear copper-acetylide intermediate. The reaction's high rate and regioselectivity are attributed to the coordination of both the azide and the acetylide to the copper catalyst(s), which facilitates the cycloaddition. beilstein-journals.org
Hydroamination: The mechanism of hydroamination is highly dependent on the catalyst used. For late transition metals, one proposed pathway involves the coordination of the alkyne to the metal center, making it more electrophilic and susceptible to nucleophilic attack by the amine. frontiersin.org Another pathway involves the oxidative addition of the amine's N-H bond to the metal, followed by insertion of the alkyne into the metal-nitrogen bond. frontiersin.orglibretexts.org
The study of these mechanisms for substrates like this compound can provide insights into the electronic and steric effects of the cyclopentyl scaffold and the influence of the amine group on the reactivity of the appended alkyne.
Stereochemical Investigations of 3 Ethynylcyclopentan 1 Amine Hydrochloride
Enantioselective Synthesis of the Cyclopentane (B165970) Core
The cornerstone of producing an enantiomerically pure final compound is the ability to construct the chiral cyclopentane ring with high stereocontrol. Several strategies have been developed for the asymmetric synthesis of substituted cyclopentanes, which are applicable to the core of 3-Ethynylcyclopentan-1-amine (B13267539).
Asymmetric catalysis is a powerful tool for constructing chiral molecules, offering high efficiency and enantioselectivity. Organocatalysis and transition-metal catalysis are prominent methods for synthesizing functionalized cyclopentanes. For instance, cascade reactions catalyzed by chiral secondary amines, such as diphenyl prolinol silyl (B83357) ethers, can facilitate the formation of highly functionalized chiral cyclopentanes through processes like double Michael additions. These reactions can create multiple stereocenters with high enantio- and diastereoselectivity.
Another approach involves the desymmetrization of prochiral cyclopentenediones. Chiral N-heterocyclic carbene (NHC) catalysts have been successfully used in cascade reactions with enals to desymmetrize cyclopentenediones, leading to chiral 1,3-indandione (B147059) derivatives containing a quaternary stereocenter with high enantioselectivity. researchgate.net Similarly, copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes has been shown to produce enantioenriched cyclopropane-fused indolines, which could be precursors to functionalized cyclopentanes. nih.gov Gold(I) catalysts, in conjunction with chiral ligands, can be used in three-component reactions involving imines and terminal alkynes to generate stereocenters that are preserved in the final product. nih.gov
Table 1: Representative Asymmetric Catalytic Methods for Cyclopentane Synthesis
| Catalyst/Method | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid / Pd | Kinetic Resolution | Racemic amines | Chiral 1,3-disubstituted isoindolines | High selectivity | nih.govnih.gov |
| Chiral Secondary Amine | Michael-hemiacetalization | α-cyanoketones, α,β-unsaturated aldehydes | Tetrasubstituted cyclopentenyl frameworks | Up to >99% ee | nih.gov |
| Chiral Spiro Phosphoric Acid / Rh(II) | N-H Insertion | Vinyldiazoacetates, carbamates | α-alkenyl α-amino acids | 83-98% ee | rsc.org |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method is widely used in the synthesis of complex chiral molecules. For example, Evans oxazolidinones can be employed as chiral auxiliaries to control the stereochemistry of [2+2] photocycloaddition reactions, leading to the formation of enantioenriched cyclobutane (B1203170) rings that can be further elaborated into cyclopentane systems. While not always perfect, this method can achieve significant diastereomeric ratios.
Enzymes are highly selective catalysts that can perform complex chemical transformations with exceptional stereo- and regioselectivity under mild conditions. Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols and amines. In a dynamic kinetic resolution process, one enantiomer of a racemic mixture is selectively acylated by an enzyme, while the unreacted enantiomer is continuously racemized by a metal catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product. google.com This approach is particularly valuable for producing chiral amines and could be applied to resolve a racemic precursor of 3-Ethynylcyclopentan-1-amine.
Diastereoselective Control in Functionalization Reactions
Once a chiral cyclopentane core is established, subsequent reactions to introduce the amine and ethynyl (B1212043) groups must be controlled to achieve the desired relative stereochemistry (cis or trans). The diastereoselectivity of these functionalization reactions is often governed by steric hindrance and the conformational preferences of the cyclopentane ring.
For instance, the reduction of a ketone on a substituted cyclopentane ring can be highly diastereoselective, with the hydride reagent attacking from the less sterically hindered face. Similarly, electrophilic additions to a double bond in a cyclopentene (B43876) precursor can be directed by existing substituents. Methodologies for the diastereoselective synthesis of polycyclic spiroindolines from tryptamine-derived isocyanides and ynones have demonstrated excellent control over the relative stereochemistry of the newly formed rings. rsc.org The development of cascade reactions that form multiple C-C bonds and stereocenters in a single pot often provides high levels of diastereocontrol, leading to complex cyclopentane structures with defined relative stereochemistry. nih.gov
Determination of Absolute and Relative Stereochemistry
Unambiguous determination of the stereochemistry of the synthesized compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) is a primary tool for determining the relative stereochemistry of diastereomers. For 1,3-disubstituted cyclopentanes, the coupling constants (J-values) between protons on the ring and Nuclear Overhauser Effect (NOE) correlations can provide definitive information about their spatial proximity, allowing for the assignment of cis or trans configurations. uan.mx
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound or its derivatives. researchgate.netnih.gov By analyzing the diffraction pattern, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of a chiral compound by separating the enantiomers on a chiral stationary phase. It is an essential tool for assessing the effectiveness of an enantioselective synthesis. researchgate.net
Chiral Resolution Techniques (if applicable in a research context)
When an asymmetric synthesis is not feasible or provides a product with insufficient enantiomeric purity, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers. wikipedia.org
Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. libretexts.org The racemic amine is treated with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. mdpi.com
Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. nih.govnih.gov For example, in an enzymatic acylation, one enantiomer may react much faster than the other, allowing for the separation of the acylated product from the unreacted enantiomer. Palladium-catalyzed intramolecular allylation, in the presence of a chiral phosphoric acid, is another modern method for the kinetic resolution of racemic amines. nih.govnih.gov
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amines |
| (S)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with racemic amines |
| (+)-Cinchotoxine | Chiral Amine | Used by Pasteur to resolve tartaric acid |
Impact of Stereochemistry on Reactivity Profiles
The spatial arrangement of the ethynyl and amine substituents on the cyclopentane ring of 3-Ethynylcyclopentan-1-amine hydrochloride gives rise to cis and trans stereoisomers. This stereochemical difference is expected to have a significant impact on the molecule's reactivity. The relative orientation of these functional groups influences their steric accessibility and their ability to participate in both intermolecular and intramolecular reactions. While specific experimental data on the reactivity of the individual stereoisomers of this compound is not extensively documented in publicly available literature, established principles of stereochemistry allow for a detailed theoretical analysis of their expected reactivity profiles.
The reactivity of the cis and trans isomers can be considered in the context of several reaction types:
Intermolecular Reactions of the Amine Group: The primary amine group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation. The reactivity of the amine is influenced by the steric hindrance presented by the adjacent ethynyl group. In the cis isomer, the ethynyl and amine groups are on the same face of the cyclopentane ring, leading to greater steric congestion. This is likely to hinder the approach of bulky reagents to the amine nitrogen. Conversely, in the trans isomer, the substituents are on opposite faces, resulting in a less sterically encumbered amine group that is more accessible to reacting partners. This difference in steric hindrance would be expected to lead to different reaction rates for the two isomers.
Intermolecular Reactions of the Ethynyl Group: The terminal alkyne functionality can undergo a variety of reactions, including addition reactions (e.g., hydrogenation, halogenation), Sonogashira coupling, and deprotonation to form an acetylide. The stereochemistry of the cyclopentane ring is also expected to influence the reactivity of the ethynyl group. For the cis isomer, the proximity of the amine group could potentially influence the electronic environment of the alkyne through space, or in certain reactions, the amine could act as an intramolecular catalyst or directing group. For the trans isomer, such intramolecular effects would be less pronounced.
Intramolecular Reactions: The relative positioning of the amine and ethynyl groups in the cis isomer makes it a potential candidate for intramolecular cyclization reactions. Under appropriate conditions, the amine nitrogen could attack the alkyne, leading to the formation of a bicyclic product. The feasibility of such a reaction would depend on the flexibility of the cyclopentane ring to adopt a conformation that allows for the necessary orbital overlap. In contrast, the trans isomer, with the functional groups positioned on opposite sides of the ring, would be unable to undergo such intramolecular reactions.
The expected differences in reactivity are summarized in the table below, providing a qualitative comparison based on established stereochemical principles.
| Reaction Type | Expected Reactivity of cis-isomer | Expected Reactivity of trans-isomer | Rationale |
| Intermolecular Nucleophilic Attack by Amine | Slower | Faster | Increased steric hindrance at the amine in the cis configuration. |
| Intermolecular Reactions at the Ethynyl Group | May be influenced by the proximate amine group. | Less likely to be influenced by the distal amine group. | Potential for through-space electronic effects or intramolecular catalysis in the cis isomer. |
| Intramolecular Cyclization | Possible | Not Possible | The cis configuration allows for the necessary proximity of the reacting functional groups. |
It is important to note that these predicted reactivity profiles are based on theoretical considerations. Detailed experimental studies, including kinetic analysis and product characterization for each stereoisomer, would be necessary to definitively confirm these hypotheses. Such investigations would provide valuable insights into the structure-activity relationships of this and related substituted cyclopentylamine (B150401) derivatives.
Computational and Theoretical Studies of 3 Ethynylcyclopentan 1 Amine Hydrochloride
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 3-Ethynylcyclopentan-1-amine (B13267539) hydrochloride is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the potential energy surface that governs their interconversion. For this molecule, conformational flexibility arises primarily from the puckering of the cyclopentane (B165970) ring and the rotation of the ethynyl (B1212043) and amine hydrochloride substituents.
The cyclopentane ring can adopt various non-planar conformations, most notably the "envelope" and "twist" forms. The positions of the substituents (ethynyl and amine groups) can be either axial or equatorial-like, leading to several possible diastereomeric conformers. Theoretical methods, such as molecular mechanics or more accurate quantum chemical calculations, can be employed to determine the geometry and relative stability of these conformers. The resulting energy landscape reveals the most probable shapes the molecule will adopt and the energy barriers between them. For instance, computational studies on similar cyclic amines have shown that different conformations can have significantly different energies, which in turn influences their reactivity. mdpi.com
Table 1: Hypothetical Relative Energies of 3-Ethynylcyclopentan-1-amine Hydrochloride Conformers This table presents illustrative data typical of what would be obtained from a computational conformational analysis.
| Conformer | Substituent Orientations (Ethynyl, Amine) | Ring Pucker | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| 1 | Equatorial, Equatorial | Twist | 0.00 | 75.2 |
| 2 | Equatorial, Axial | Envelope | 1.25 | 15.5 |
| 3 | Axial, Equatorial | Twist | 1.80 | 7.3 |
| 4 | Axial, Axial | Envelope | 3.50 | 2.0 |
Electronic Structure and Bonding Analysis (e.g., DFT, NBO)
The electronic structure dictates the fundamental chemical properties of a molecule. Density Functional Theory (DFT) is a widely used computational method to investigate the electron distribution and orbital energies. nih.gov For this compound, DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding interactions and charge distribution within a molecule. nih.govresearchgate.net NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. It can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For the title compound, NBO analysis could reveal interactions between the nitrogen lone pair, the C-C bonds of the ring, and the π-system of the ethynyl group.
Table 2: Illustrative NBO Analysis Data for the Most Stable Conformer This table shows hypothetical data representing key donor-acceptor interactions predicted by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| σ(C1-C2) | σ(C3-C4) | 2.85 | Ring hyperconjugation |
| σ(C3-H) | σ(C≡C) | 1.10 | Alkyl to alkyne hyperconjugation |
| LP(N) | σ(C-H) | 4.50 | Lone pair delocalization |
| π(C≡C) | σ(C3-H) | 0.75 | Alkyne to alkyl hyperconjugation |
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Mechanistic Studies
Computational chemistry can predict various spectroscopic properties with a useful degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying transient species in a reaction mechanism.
NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts. These calculations, often performed using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can help assign peaks in an experimental spectrum and can distinguish between different conformers or isomers. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared to experimental data to confirm the structure of the synthesized compound. mdpi.com Specific vibrational modes, such as the C≡C stretch of the ethynyl group or the N-H bends of the amine, can be identified.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in the electronic excitation.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical predictions are compared with experimental results.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C≡CH) | 84.2 ppm | 83.5 ppm |
| ¹³C NMR (C≡CH) | 70.1 ppm | 69.7 ppm |
| ¹H NMR (C≡H) | 2.15 ppm | 2.08 ppm |
| IR Frequency (C≡C stretch) | 2115 cm⁻¹ | 2120 cm⁻¹ |
| IR Frequency (N-H stretch) | 3150 cm⁻¹ | 3145 cm⁻¹ |
| UV-Vis λmax | 205 nm | 208 nm |
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping out the detailed pathways of chemical reactions. researchgate.net By modeling the interaction of this compound with other reagents, it is possible to explore potential reaction mechanisms, identify intermediates, and characterize the transition states that connect them.
A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing the TS is a cornerstone of mechanistic investigation. Computational methods can optimize the geometry of a TS and confirm its identity through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Table 4: Example Calculated Energetics for a Hypothetical Reaction Pathway This table provides illustrative energy values for a proposed two-step reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-Ethynylcyclopentan-1-amine HCl + Reagent | 0.0 |
| TS1 | First Transition State | +22.5 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Final Products | -18.7 |
Solvent Effects on Reactivity and Conformation
Reactions are typically carried out in a solvent, which can have a profound impact on both the conformational equilibrium and the reaction energetics. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are computationally efficient and often provide a good first approximation of bulk solvent effects on charge stabilization.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach can model specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding.
For this compound, an ionic compound, electrostatic interactions with polar solvents are particularly important. Solvation would be expected to stabilize the charged amine hydrochloride group and could potentially alter the relative energies of conformers and the activation energies of reactions involving charged or highly polar transition states.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvent interactions, and thermodynamic properties that are often inaccessible through experimental methods alone. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be used to predict its dynamic behavior. Such simulations are crucial in fields like drug discovery for understanding how a small molecule might behave in a biological environment. nih.gov
The dynamic nature of this compound, stemming from the flexibility of the cyclopentane ring and the interactions of its charged amine group and ethynyl functionality, makes it an ideal candidate for investigation via MD simulations. These simulations can elucidate the conformational landscape of the molecule, its solvation structure in aqueous environments, and its potential interactions with biomolecular targets.
A typical MD simulation workflow for a small molecule like this compound would involve several key steps:
System Setup: This involves defining the initial coordinates of the molecule, placing it in a simulation box, and solvating it with an appropriate solvent, typically water, to mimic physiological conditions. Ions would also be added to neutralize the system and achieve a desired ionic strength.
Force Field Selection: A crucial step is the choice of a force field, which is a set of parameters and equations that describe the potential energy of the system. uiuc.edu For a molecule like this compound, a force field such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) would be appropriate, as they are specifically parameterized for drug-like small molecules. acs.orgnih.gov
Equilibration: The system is then gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This equilibration phase allows the system to relax from any initial high-energy contacts and reach a stable state.
Production Run: Following equilibration, the production simulation is run for a significant length of time (nanoseconds to microseconds) to generate a trajectory of the atoms' positions and velocities over time. nih.gov
Trajectory Analysis: The resulting trajectory is then analyzed to extract meaningful information. iaanalysis.comoup.com This can include analyzing conformational changes, calculating radial distribution functions to understand solvation shells, and determining dynamic properties like diffusion coefficients. dtic.milresearchgate.net
MD simulations could reveal several key aspects of the dynamic behavior of this compound. For instance, the cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them.
Furthermore, as an amine hydrochloride salt, the compound will exist in a protonated, charged state in aqueous solution. MD simulations can provide a detailed picture of the hydration shell around the ammonium (B1175870) group and the chloride ion, revealing the number of water molecules in the first and second solvation shells and their average residence times. The ethynyl group, with its unique electronic properties, will also influence the local solvent structure.
The insights gained from such simulations are invaluable for understanding the molecule's physicochemical properties, such as its solubility and membrane permeability, which are critical for its potential applications.
To illustrate the type of data that can be obtained from such a study, the following hypothetical data table presents potential findings from a molecular dynamics simulation of this compound in an aqueous solution.
Hypothetical Simulation Data for this compound
| Parameter | Simulated Value | Description |
| Conformational Analysis | ||
| Envelope Conformer Population | ~60% | The percentage of simulation time the cyclopentane ring spends in an envelope conformation. |
| Twist Conformer Population | ~40% | The percentage of simulation time the cyclopentane ring spends in a twist conformation. |
| Solvation Structure | ||
| NH3+ First Solvation Shell | 4-5 water molecules | The average number of water molecules in the first hydration layer of the ammonium group. |
| Cl- First Solvation Shell | 6-7 water molecules | The average number of water molecules in the first hydration layer of the chloride ion. |
| Dynamic Properties | ||
| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | A measure of the molecule's mobility within the solvent. |
This table is a representation of the kind of detailed, quantitative information that molecular dynamics simulations can provide, offering a deeper understanding of the dynamic nature of this compound at the atomic level.
Role As a Synthetic Building Block in Complex Molecular Construction
Incorporation into Polycyclic Systems
The rigid cyclopentyl core and the reactive ethynyl (B1212043) group of 3-ethynylcyclopentan-1-amine (B13267539) hydrochloride provide a strategic advantage in the assembly of polycyclic systems. The alkyne functionality can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct new rings fused to the cyclopentane (B165970) scaffold. Furthermore, intramolecular reactions between derivatives of the amine and the alkyne can lead to the formation of bridged or spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Precursor for Advanced Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of modern drug discovery. nih.gov 3-Ethynylcyclopentan-1-amine hydrochloride serves as a valuable precursor for a variety of advanced heterocyclic scaffolds. The primary amine can be readily incorporated into nitrogen-containing heterocycles, while the alkyne group can be transformed to generate a diverse range of five- and six-membered rings. For instance, the alkyne can undergo cyclization with suitable reagents to form substituted pyridines, pyrimidines, or triazoles, each bearing the cyclopentyl motif.
Use in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening. nih.govnih.gov The bifunctional nature of this compound is well-suited for DOS strategies. By systematically varying the reaction partners for the amine and alkyne groups, a large library of compounds with diverse skeletal frameworks and stereochemistry can be generated from a single starting material. This approach allows for the efficient exploration of chemical space to identify molecules with desired properties.
Applications in Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to design new drug candidates with improved properties. nih.govnih.gov The cyclopentyl ring of this compound can act as a bioisosteric replacement for other cyclic systems, such as a phenyl or cyclohexyl ring, in known bioactive molecules. This substitution can lead to improved pharmacokinetic profiles or novel intellectual property. The term "scaffold hopping" refers to the more significant replacement of a core molecular structure with a chemically distinct scaffold, a process for which this compound is a suitable building block. nih.govresearchgate.net The unique three-dimensional shape of the cyclopentane ring, combined with the synthetic versatility of the amine and alkyne handles, allows for the creation of novel scaffolds that can mimic the biological activity of existing therapeutic agents.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic methods are fundamental for assessing the purity and, crucially for chiral molecules, the enantiomeric excess (e.e.) of 3-Ethynylcyclopentan-1-amine (B13267539) hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these determinations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the optical purity of chiral compounds. waters.com This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines like 3-Ethynylcyclopentan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. waters.comresearchgate.net Crown ether-based stationary phases are also highly useful for the enantioseparation of primary amine compounds. waters.com
The separation is influenced by the mobile phase composition, which often consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol), along with acidic or basic additives to improve peak shape and resolution. acs.org For instance, a combination of trifluoroacetic acid and triethylamine (B128534) can be used to achieve excellent selectivity and peak symmetry for primary amines. acs.org The detector, typically a UV detector, monitors the elution of the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.
Below is a hypothetical data table illustrating the results from a chiral HPLC analysis for the determination of enantiomeric excess.
Table 1: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Ethanol:Triethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (e.e.) | 99.2% |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the chemical purity of volatile compounds. Due to the polarity and potential for hydrogen bonding of amines, they can exhibit poor peak shapes (tailing) on standard GC columns. acs.org To circumvent this, derivatization is often employed, for example, by reacting the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile amide derivative. acs.org The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, and a flame ionization detector (FID) is commonly used for detection. This method can effectively separate the target compound from starting materials, solvents, and by-products, allowing for precise purity determination.
The following table provides representative parameters for a GC-FID analysis for purity assessment.
Table 2: Gas Chromatography Method for Purity Determination (after derivatization)
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Retention Time (Derivative) | 12.8 min |
| Purity (by area %) | 99.8% |
Advanced Spectroscopic Methods for Mechanistic Intermediate Characterization (e.g., in situ NMR, time-resolved IR)
To understand the pathway of a chemical reaction, it is crucial to identify and characterize the transient species that exist between reactants and products. Advanced spectroscopic techniques such as in situ Nuclear Magnetic Resonance (NMR) and time-resolved Infrared (IR) spectroscopy allow for the direct observation of these fleeting intermediates under actual reaction conditions.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR involves monitoring a reaction directly within an NMR tube, providing real-time data on the consumption of starting materials, the formation of intermediates, and the appearance of products. researchgate.net This non-destructive technique offers exquisite structural detail about the species present in the reaction mixture. researchgate.net For the synthesis of 3-Ethynylcyclopentan-1-amine hydrochloride, in situ NMR could be used to follow key transformations, such as the reduction of a ketone or oxime precursor to the amine. By tracking the chemical shifts and integrals of specific protons (¹H NMR) or carbons (¹³C NMR), one can determine reaction kinetics and identify key intermediates, such as an imine or a partially reduced species.
A hypothetical in situ ¹H NMR experiment monitoring the reduction of 3-ethynylcyclopentanone oxime to the corresponding amine might yield the data presented below.
Table 3: Hypothetical In situ ¹H NMR Data for Reaction Monitoring
| Time (min) | Relative Integral (Starting Oxime, C=N-OH proton) | Relative Integral (Intermediate, e.g., Imine C=N-H proton) | Relative Integral (Product Amine, CH-NH₂ proton) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.15 | 0.20 |
| 60 | 0.30 | 0.08 | 0.62 |
| 120 | 0.05 | <0.01 | 0.95 |
Time-Resolved Infrared (IR) Spectroscopy
Time-resolved IR spectroscopy is another powerful technique for studying short-lived reaction intermediates. purdue.edu This method monitors changes in the vibrational spectra of a reacting mixture over time, often on timescales from microseconds to seconds. purdue.edu The reaction can be initiated rapidly inside an IR sample cell using methods like flash photolysis or stopped-flow mixing. unibo.it
For a reaction involving this compound, this technique would be particularly useful for observing changes in the characteristic stretching frequencies of key functional groups. The terminal alkyne (C≡C-H) stretch (~3300 cm⁻¹) and the C≡C stretch (~2100-2260 cm⁻¹) are distinct spectroscopic handles. nih.gov The formation or consumption of species containing azide (B81097), carbonyl, or imine groups during the synthesis could be tracked by the appearance or disappearance of their unique IR absorption bands. This provides direct evidence for the involvement of specific intermediates and helps to piece together the reaction mechanism. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Confirmation (focused on mechanistic insight, not basic identification)
Mass spectrometry (MS) offers exceptional sensitivity and selectivity for monitoring the progress of chemical reactions and identifying intermediates, even at very low concentrations. nih.gov Techniques using soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the direct sampling of a reaction mixture with minimal sample preparation, providing real-time data on the species present. waters.comacs.org
For the synthesis of this compound, online ESI-MS could be used to gain mechanistic insights. By continuously infusing a small aliquot of the reaction mixture into the mass spectrometer, one can generate ion intensity versus time profiles for reactants, intermediates, and products. unibo.it For example, in a reductive amination pathway, key intermediates such as a protonated iminium ion could be intercepted and detected. The mass-to-charge ratio (m/z) of this intermediate would provide direct evidence of its formation and subsequent consumption as the reaction proceeds to the final amine product.
Tandem mass spectrometry (MS/MS) can further be used to structurally characterize these detected intermediates. By isolating an intermediate ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which can help confirm its proposed structure. unibo.it This level of detail is critical for distinguishing between possible mechanistic pathways.
The following table illustrates how ESI-MS could be used to monitor a hypothetical synthesis, providing mechanistic clues.
Table 4: ESI-MS Reaction Monitoring for Mechanistic Insight
| Species | Proposed Structure | Expected m/z [M+H]⁺ | Relative Intensity at t=5 min | Relative Intensity at t=60 min |
|---|---|---|---|---|
| Reactant (Ketone) | 3-Ethynylcyclopentanone | 109.06 | High | Low |
| Intermediate | Protonated Iminium Ion | 108.08 | Moderate | Trace |
| Product | 3-Ethynylcyclopentan-1-amine | 110.09 | Low | High |
Exploration of Molecular Interactions at a Fundamental Level
Design Principles for Interaction with Molecular Targets
The design of a molecule like 3-Ethynylcyclopentan-1-amine (B13267539) hydrochloride would theoretically be guided by the principles of molecular recognition, where the compound's structural and electronic features are tailored to be complementary to a specific biological target. nih.gov Key structural motifs of this compound include a cyclopentane (B165970) ring, an amine group, and an ethynyl (B1212043) group. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The ethynyl group can also participate in various non-covalent interactions. The cyclopentane scaffold provides a defined three-dimensional shape for the presentation of these functional groups.
In drug design, the aim is to create molecules that bind to their targets with high affinity and specificity. nih.gov The unique combination of functional groups in 3-Ethynylcyclopentan-1-amine hydrochloride suggests it could be designed to interact with a range of biological targets, such as enzymes or receptors, where its specific geometry and chemical properties would be complementary to the target's binding site. nih.gov However, without experimental data, the intended molecular targets and the specific design principles for this compound remain speculative.
Biophysical Characterization of Binding Events
To understand the interaction between a ligand and its target, various biophysical techniques are employed to characterize the binding event in detail. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are fundamental in determining the thermodynamic and kinetic parameters of binding. nih.gov
For a hypothetical interaction involving this compound, these methods would provide crucial data as outlined in the table below.
| Biophysical Parameter | Information Provided | Example Technique |
| Binding Affinity (Kd) | Strength of the interaction | SPR, ITC |
| Stoichiometry (n) | Ratio of ligand to target in the complex | ITC |
| Enthalpy (ΔH) | Heat change upon binding | ITC |
| Entropy (ΔS) | Change in disorder upon binding | ITC |
| On-rate (kon) | Speed of association | SPR |
| Off-rate (koff) | Speed of dissociation | SPR |
Currently, there is no published data from such biophysical studies for this compound.
Mechanistic Enzymology through Ligand-Enzyme Interactions (e.g., Inhibition Mechanisms)
If this compound were to be investigated as an enzyme inhibitor, detailed kinetic studies would be necessary to elucidate its mechanism of action. nih.gov These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. The ethynyl group, in particular, can sometimes act as a covalent modifier of enzyme active sites, leading to irreversible inhibition.
The determination of the inhibition mechanism is crucial for understanding how the compound affects the enzyme's catalytic cycle and for further optimization of its inhibitory activity. nih.gov As of now, no studies on the enzymatic inhibition mechanisms of this compound have been reported.
Structural Biology Approaches to Ligand-Protein Complexes (e.g., Crystallography, Cryo-EM for binding modes)
The definitive method for understanding how a ligand binds to its protein target is through structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM). nih.govnih.gov These methods provide a three-dimensional, atomic-level view of the ligand-protein complex, revealing the precise binding mode and the specific interactions that stabilize the complex. nih.gov
Such a structure for a complex involving this compound would show the orientation of the cyclopentane ring and the interactions of the amine and ethynyl groups with the amino acid residues of the binding pocket. This information is invaluable for structure-based drug design, allowing for rational modifications to improve the compound's affinity and selectivity. nih.gov To date, no crystal or cryo-EM structures of this compound bound to a biological target have been deposited in the Protein Data Bank or published in scientific literature.
Q & A
Q. Q1: What are the established synthetic routes for 3-Ethynylcyclopentan-1-amine hydrochloride, and what critical parameters influence yield?
Answer: The synthesis typically involves cyclopropane ring formation followed by amination and subsequent hydrochloride salt formation. Key steps include:
- Cyclopropylation : Using alkene precursors with diazo compounds and catalysts (e.g., rhodium or copper) to introduce the cyclopropane moiety .
- Amination : Reaction with ammonia or amine sources under controlled pressure and temperature .
- Hydrochloride Formation : Neutralization with HCl to stabilize the amine .
Critical parameters include catalyst choice, reaction time, and purity of intermediates. Impurities in cyclopropane intermediates can reduce final yields by up to 20% .
Intermediate: Stability and Storage
Q. Q2: How can researchers mitigate degradation of this compound during storage?
Answer: Degradation is minimized by:
- Storage Conditions : Use airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
- Moisture Control : Employ desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Periodic Purity Checks : Monitor via HPLC or NMR every 3–6 months to detect decomposition products like cyclopentanone derivatives .
Advanced: Reaction Mechanism and Optimization
Q. Q3: What strategies resolve contradictions in reported reaction mechanisms for ethynyl-substituted cyclopropane amination?
Answer: Contradictions often arise from competing pathways (e.g., radical vs. nucleophilic mechanisms). To clarify:
- Isotopic Labeling : Use deuterated amines to track hydrogen transfer in amination steps .
- Kinetic Studies : Compare reaction rates under varying temperatures/pressures to identify dominant pathways .
- Computational Modeling : DFT calculations predict transition states, validating experimental observations .
Advanced Analytical Challenges
Q. Q4: How can researchers address discrepancies in HPLC purity data for this compound?
Answer: Discrepancies often stem from:
- Mobile Phase Variability : Adjust pH (e.g., 2.5–3.5 with phosphate buffers) to improve peak resolution .
- Column Selection : Use C18 columns with 5-µm particle size for better separation of polar degradation products .
- Standardization : Cross-validate with NMR integration or mass spectrometry to confirm purity .
Advanced Biological Applications
Q. Q5: What experimental designs are recommended for studying the compound’s interaction with neurological receptors?
Answer:
- In Vitro Assays : Radioligand binding studies (e.g., competitive displacement with [³H]-labeled antagonists) to measure affinity .
- Molecular Docking : Use X-ray crystallography data of receptor binding pockets to predict binding modes .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Safety and Handling
Q. Q6: What PPE and engineering controls are essential for safe handling of this compound?
Answer:
- PPE : Nitrile gloves, face shields, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 fpm airflow to minimize inhalation risks .
- Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite .
Comparative Structural Analysis
Q. Q7: How does the ethynyl group in this compound influence reactivity compared to methyl or cyclopropyl analogs?
Answer:
- Electronic Effects : The ethynyl group’s sp-hybridization increases electrophilicity, accelerating nucleophilic amination by 30% vs. methyl analogs .
- Steric Effects : Reduced steric hindrance compared to cyclopropyl derivatives enhances substrate accessibility in enzyme assays .
Data Reproducibility
Q. Q8: What steps ensure reproducibility in synthesizing this compound across labs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
